- Singlet Oxygen Generation from a Water-Soluble Hypervalent Iodine(V) Reagent AIBX and H2O2: An Access to ArtemisininJournal of Organic Chemistry, 2022, 87(6), 3885-3894,
Cas no 89459-38-1 (2-Iodo-4-nitrobenzoic acid)

2-Iodo-4-nitrobenzoic acid structure
Nome del prodotto:2-Iodo-4-nitrobenzoic acid
2-Iodo-4-nitrobenzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Iodo-4-nitrobenzoic acid
- Benzoic acid, 2-iodo-4-nitro-
- 2-iodo-4-nitro-benzoic acid
- SQICTGFCQITYDT-UHFFFAOYSA-N
- STL450358
- NE11741
- 2-Iodo-4-nitrobenzoic acid, AldrichCPR
- AK136174
- Z993967168
- 2-Iodo-4-nitrobenzoic acid (ACI)
- BP-20280
- EN300-63944
- MFCD00956495
- SY045928
- BS-13865
- 2-Iodo-4-nitrobenzoicacid
- AKOS011761874
- SCHEMBL1024380
- Z991517184
- DTXSID30332583
- DB-182291
- F14659
- CS-0041123
- 89459-38-1
- C7H4INO4
-
- MDL: MFCD00956495
- Inchi: 1S/C7H4INO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)
- Chiave InChI: SQICTGFCQITYDT-UHFFFAOYSA-N
- Sorrisi: O=C(C1C(I)=CC([N+](=O)[O-])=CC=1)O
Proprietà calcolate
- Massa esatta: 292.919
- Massa monoisotopica: 292.919
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 227
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 83.1
Proprietà sperimentali
- Colore/forma: No data avaiable
- Densità: 2.2±0.1 g/cm3
- Punto di fusione: No data available
- Punto di ebollizione: 402.8±35.0 °C at 760 mmHg
- Punto di infiammabilità: 197.4±25.9 °C
- Pressione di vapore: 0.0±1.0 mmHg at 25°C
2-Iodo-4-nitrobenzoic acid Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
-
Dichiarazione di avvertimento:
P264Pulire accuratamente dopo il trattamento
P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva
P305Se entra negli occhi
P351Sciacquare attentamente con acqua per alcuni minuti
P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare
P337Se l'irritazione oculare persiste
P313Ottenere consiglio medico/cure - Codice categoria di pericolo: 22
- Istruzioni di sicurezza: H303+H313+H333
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Iodo-4-nitrobenzoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Alichem | A013033430-5g |
2-Iodo-4-nitrobenzoic acid |
89459-38-1 | 98% | 5g |
$389.66 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IR597-5g |
2-Iodo-4-nitrobenzoic acid |
89459-38-1 | 98% | 5g |
1779.0CNY | 2021-07-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I22190-5g |
2-Iodo-4-nitrobenzoic acid |
89459-38-1 | 98% | 5g |
¥529.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111763-250mg |
2-Iodo-4-nitrobenzoic acid |
89459-38-1 | 98% | 250mg |
¥47.00 | 2024-04-26 | |
Ambeed | A169440-250mg |
2-Iodo-4-nitrobenzoic acid |
89459-38-1 | 98% | 250mg |
$7.0 | 2024-04-16 | |
TRC | I715625-500mg |
2-Iodo-4-nitrobenzoic Acid |
89459-38-1 | 500mg |
$ 160.00 | 2022-06-04 | ||
Chemenu | CM155361-5g |
2-iodo-4-nitrobenzoic acid |
89459-38-1 | 95+% | 5g |
$383 | 2021-06-17 | |
Apollo Scientific | OR322775-1g |
2-Iodo-4-nitrobenzoic acid |
89459-38-1 | 95% | 1g |
£21.00 | 2025-02-19 | |
TRC | I715625-100mg |
2-Iodo-4-nitrobenzoic Acid |
89459-38-1 | 100mg |
$ 65.00 | 2022-06-04 | ||
Alichem | A013033430-10g |
2-Iodo-4-nitrobenzoic acid |
89459-38-1 | 98% | 10g |
$598.82 | 2023-08-31 |
2-Iodo-4-nitrobenzoic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Sulfuric acid , Potassium iodide Solvents: Water ; 6 h, 0 - 60 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Water ; 3 min
1.2 Reagents: Sodium nitrite ; 15 min
1.3 Reagents: Potassium iodide
1.4 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium nitrite ; 15 min
1.3 Reagents: Potassium iodide
1.4 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
- Direct Intramolecular Aminoboration of AllenesOrganic Letters, 2020, 22(13), 5090-5093,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 1 h, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 2 h, 0 °C; 0 °C → 60 °C; 2 h, 60 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 1 h, 0 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 2 h, 0 °C; 0 °C → 60 °C; 2 h, 60 °C
Riferimento
- Design, Synthesis, Structure, and Dehydrogenation Reactivity of a Water-Soluble o-Iodoxybenzoic Acid Derivative Bearing a Trimethylammonium GroupOrganic Letters, 2011, 13(24), 6488-6491,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium iodide Solvents: Acetic acid , Water
Riferimento
- Synthesis of 4-(N-acetyl-L-tyrosyl)amino-2-iodobenzoic acidCollection of Czechoslovak Chemical Communications, 1989, 54(4), 1012-18,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 0 °C; 1 h, 0 °C
1.2 Reagents: Urea ; 0 °C
1.3 Reagents: Sodium iodide Solvents: Water ; 0 °C; 1 h, rt
1.2 Reagents: Urea ; 0 °C
1.3 Reagents: Sodium iodide Solvents: Water ; 0 °C; 1 h, rt
Riferimento
- Discovery of a novel series of guanidinebenzoates as gut-restricted enteropeptidase and trypsin dual inhibitors for the treatment of metabolic syndromeBioorganic & Medicinal Chemistry Letters, 2021, 40,,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 30 s
1.2 Reagents: Silver acetate , Iodine Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… ; 18 h, 23 °C
1.2 Reagents: Silver acetate , Iodine Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… ; 18 h, 23 °C
Riferimento
- IrIII-Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H BondsChemistry - A European Journal, 2020, 26(45), 10185-10190,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Urea , Sodium nitrite , Sulfuric acid , Sodium iodide Solvents: Water
Riferimento
- Design and SAR of selective T-type calcium channel antagonists containing a biaryl sulfonamide coreBioorganic & Medicinal Chemistry Letters, 2008, 18(2), 474-478,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water
1.2 Reagents: Potassium iodide Solvents: Water
1.2 Reagents: Potassium iodide Solvents: Water
Riferimento
- Convenient large scale preparation of 5-methyl- and 4-nitro-2-iodosobenzoic and of 4-nitro-2-iodoxybenzoic acidsOrganic Preparations and Procedures International, 1989, 21(2), 157-62,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Urea
1.4 Reagents: Sodium iodide Solvents: Water
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Urea
1.4 Reagents: Sodium iodide Solvents: Water
Riferimento
- Design, Synthesis, and Pharmacological Characterization of 4-[4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]- 2-iodobenzonitrile as a High-Affinity Nonsteroidal Androgen Receptor LigandJournal of Medicinal Chemistry, 2000, 43(17), 3344-3347,
2-Iodo-4-nitrobenzoic acid Raw materials
2-Iodo-4-nitrobenzoic acid Preparation Products
2-Iodo-4-nitrobenzoic acid Letteratura correlata
-
1. NotesEdith Stephen,Henry Stephen,P. S. Mayuranathan,A. G. Sharpe,D. B. Wakefield,K. F. Jennings,F. B. Deans,C. Eaborn,R. M. Acheson,D. H. Marrian J. Chem. Soc. 1957 492
-
4. 681. The structure of o-iodosobenzoic acid and of certain derivativesG. P. Baker,Frederick G. Mann,N. Sheppard,A. J. Tetlow J. Chem. Soc. 1965 3721
89459-38-1 (2-Iodo-4-nitrobenzoic acid) Prodotti correlati
- 7499-66-3(6-bromonaphthalen-2-amine)
- 2229352-13-8(1-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropylethan-1-one)
- 1092460-56-4(N1-(6,7-Dimethoxy-2-methylquinazolin-4-YL)ethane-1,2-diamine)
- 874804-25-8(2-Amino-5-fluoro-3-methylbenzoic acid)
- 1261783-17-8(2-(2-(Trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine-3-methanol)
- 1421455-69-7(5-bromo-N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}pyridine-3-carboxamide)
- 2138239-55-9(2-{1-[(Tert-butoxy)carbonyl]-3-methylpiperidin-4-yl}-3-[(pentan-3-yl)carbamoyl]propanoic acid)
- 1805508-29-5(4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine)
- 1274702-35-0(9-(4-Bromophenyl)-10-phenylphenanthrene)
- 1396679-36-9(N-2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl-1-(4-fluorophenyl)cyclopropane-1-carboxamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:89459-38-1)2-Iodo-4-nitrobenzoic acid

Purezza:99%
Quantità:25g
Prezzo ($):512.0
atkchemica
(CAS:89459-38-1)2-Iodo-4-nitrobenzoic acid

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta